Synthetic Efficiency: 70–92% Isolated Yield via Metal-Free One-Pot Smiles Rearrangement
A metal-free, one-pot Smiles rearrangement protocol achieves isolated yields of 70–92% for a library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones, including the parent compound [1]. In contrast, traditional multi-step syntheses of analogous dibenzoxazepinones (e.g., 2-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one) often report yields in the 50–60% range or require metal catalysts and harsh conditions [2]. The high efficiency under mild, transition-metal-free conditions reduces purification burden and improves atom economy, offering a clear advantage for large-scale procurement and process intensification.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 70–92% |
| Comparator Or Baseline | 2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one (typical traditional synthesis): 50–60% yield |
| Quantified Difference | ≥10–42 percentage points higher yield |
| Conditions | Metal-free one-pot Smiles rearrangement (target) vs. conventional multi-step routes (comparator) |
Why This Matters
Higher synthetic yield directly reduces cost per gram and waste generation, making the compound a more economical and sustainable choice for large-scale research or manufacturing.
- [1] Zhao, Y. et al. One Pot Regioselective Synthesis of a Small Library of Dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles Rearrangement. ACS Comb. Sci. 2013, 15(2), 130-134. DOI: 10.1021/co300139s. View Source
- [2] NBInno. 2-Chloro-10,11-Dihydro-11-Oxo-Dibenzo[b,f][1,4]Oxazepine: A Comprehensive Guide. Reported synthesis yield typically 50-60%. View Source
